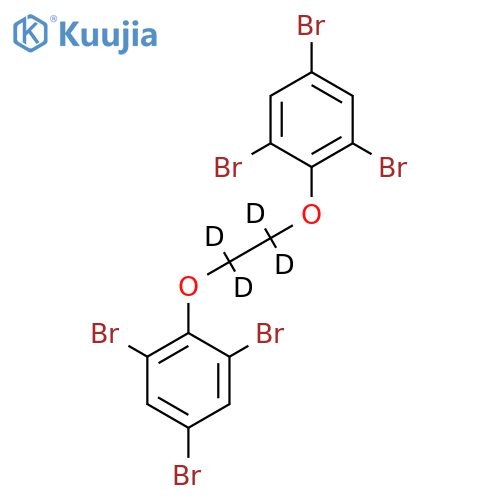Cas no 1794620-64-6 (1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)

1794620-64-6 structure
商品名:1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
CAS番号:1794620-64-6
MF:C14H8Br6O2
メガワット:691.660766601563
CID:5053560
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 化学的及び物理的性質
名前と識別子
-
- 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
- 1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene
-
- インチ: 1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2
- InChIKey: YATIGPZCMOYEGE-LNLMKGTHSA-N
- ほほえんだ: BrC1C=C(C=C(C=1OC([2H])([2H])C([2H])([2H])OC1C(=CC(=CC=1Br)Br)Br)Br)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 7.7
- トポロジー分子極性表面積: 18.5
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B585427-5mg |
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 |
1794620-64-6 | 5mg |
$ 184.00 | 2023-09-08 | ||
| TRC | B585427-50mg |
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 |
1794620-64-6 | 50mg |
$ 1453.00 | 2023-09-08 |
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
1794620-64-6 (1,2-Bis(2,4,6-tribromophenoxy)ethane-d4) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 55290-64-7(Dimethipin)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
